![molecular formula C28H34N6O4 B10841418 2,7-Bis[3-(piperazino)propionamido]anthraquinone](/img/structure/B10841418.png)
2,7-Bis[3-(piperazino)propionamido]anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis[3-(piperazino)propionamido]anthraquinone is a synthetic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[3-(piperazino)propionamido]anthraquinone typically involves the following steps:
Acetylation: The starting material, 2,7-diaminoanthraquinone, is acetylated to form a 2,7-disubstituted anthraquinone derivative.
Amination: The acetylated product is then aminated to introduce the piperazino groups, resulting in the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis[3-(piperazino)propionamido]anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The piperazino groups can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various amines and nucleophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
2,7-Bis[3-(piperazino)propionamido]anthraquinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound’s derivatives are explored for use in dyes and pigments due to their vibrant colors.
Mecanismo De Acción
The primary mechanism of action of 2,7-Bis[3-(piperazino)propionamido]anthraquinone involves the inhibition of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. By inhibiting telomerase, the compound induces telomere shortening, leading to cell senescence and apoptosis. Additionally, it can intercalate into DNA, disrupting the replication process and further promoting cell death .
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Mitoxantrone: An anthraquinone derivative with anticancer properties.
Daunorubicin: Another anthracycline used in chemotherapy.
Uniqueness
2,7-Bis[3-(piperazino)propionamido]anthraquinone is unique due to its dual functional groups (piperazino and anthraquinone), which enhance its ability to interact with biological targets. Its specific inhibition of telomerase sets it apart from other anthraquinone derivatives, making it a promising candidate for further research in cancer therapy .
Propiedades
Fórmula molecular |
C28H34N6O4 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
N-[9,10-dioxo-7-(3-piperazin-1-ylpropanoylamino)anthracen-2-yl]-3-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C28H34N6O4/c35-25(5-11-33-13-7-29-8-14-33)31-19-1-3-21-23(17-19)28(38)24-18-20(2-4-22(24)27(21)37)32-26(36)6-12-34-15-9-30-10-16-34/h1-4,17-18,29-30H,5-16H2,(H,31,35)(H,32,36) |
Clave InChI |
NXAKQSOMJQXBST-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CCN5CCNCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



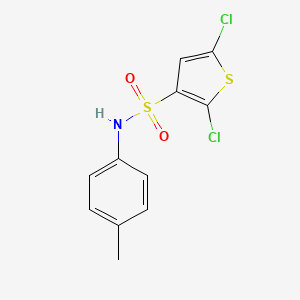
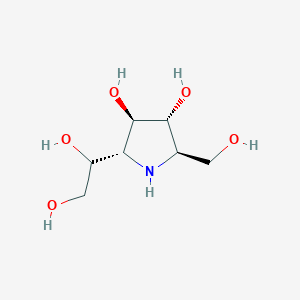



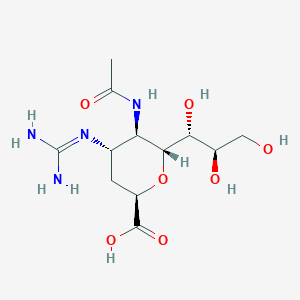


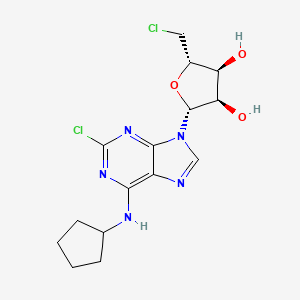
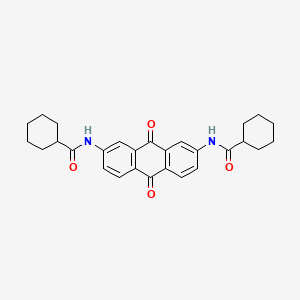
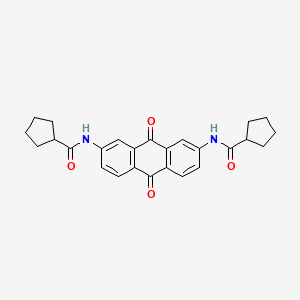
![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)
![2,7-Bis[2-(dimethylamino)acetamido]anthraquinone](/img/structure/B10841391.png)
![2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)